2'-benzyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-benzyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of multiple functional groups, including a benzyl group, a pyridine moiety, and an isoquinoline core, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2’-benzyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves several steps. One common method includes the selective O-benzylation of 2-oxo-1,2-dihydropyridines using a ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) under mild reaction conditions . This process allows access to a variety of O-benzyl products, which are important synthetic intermediates in the protection of functional groups.
Chemical Reactions Analysis
2’-benzyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2) and tert-butyl hydroperoxide (TBHP) for C–C bond cleavage and cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesFor example, similar compounds have been studied for their antibacterial and antifungal activities . In industry, it can be used in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 2’-benzyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For instance, similar compounds have been shown to interact with insulin-like growth factor-1 receptor (IGF-1R) through molecular docking studies .
Comparison with Similar Compounds
2’-benzyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be compared with other similar compounds, such as 4-hydroxy-6,7-dimethoxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide . While both compounds feature a pyridine moiety and a carboxamide group, the spiro structure of 2’-benzyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide provides it with unique chemical and biological properties. Other similar compounds include N-(pyridin-2-yl)benzamides, which are synthesized through electro-oxidative methods .
Properties
Molecular Formula |
C27H27N3O2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-benzyl-1-oxo-N-(pyridin-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C27H27N3O2/c31-25(29-18-21-12-6-9-17-28-21)24-22-13-4-5-14-23(22)26(32)30(27(24)15-7-8-16-27)19-20-10-2-1-3-11-20/h1-6,9-14,17,24H,7-8,15-16,18-19H2,(H,29,31) |
InChI Key |
QPLTZPBZAIAHOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)NCC5=CC=CC=N5 |
Origin of Product |
United States |
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